molecular formula C4H8Br2 B1429353 1,4-Dibromo(~13~C_4_)butane CAS No. 1173019-27-6

1,4-Dibromo(~13~C_4_)butane

Cat. No.: B1429353
CAS No.: 1173019-27-6
M. Wt: 219.89 g/mol
InChI Key: ULTHEAFYOOPTTB-JCDJMFQYSA-N
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Description

1,4-Dibromo(~13~C_4_)butane is a useful research compound. Its molecular formula is C4H8Br2 and its molecular weight is 219.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,4-Dibromo(~13~C_4_)butane is a versatile compound used in various organic reactions. Its primary targets are often organic molecules with active sites that can undergo nucleophilic substitution reactions .

Mode of Action

This compound can act as an alkylating agent, introducing bromine atoms into organic molecules. It can react with nucleophiles, such as amines, leading to the substitution of the bromine atoms . This interaction can result in significant changes to the target molecule, including alterations in its reactivity, polarity, and other chemical properties.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific context of its use. For instance, it has been used in the synthesis of diazadioxa oxovanadium (IV) macrocyclic complexes . In another example, it reacts with atactic poly (2-vinylpyridine) to form long-range 3D molecular ordering in polymer chains .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction and the target molecules. For instance, it can lead to the formation of new compounds with altered properties, such as increased reactivity or different functional groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction rate can be affected by temperature, solvent, and pH. It is also important to note that this compound should be stored in a cool, well-ventilated place away from strong oxidizing agents and bases .

Properties

IUPAC Name

1,4-dibromo(1,2,3,4-13C4)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTHEAFYOOPTTB-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13CH2]Br)[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745943
Record name 1,4-Dibromo(~13~C_4_)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-27-6
Record name 1,4-Dibromo(~13~C_4_)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-27-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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